N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide
Description
N-{3'-Acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a structurally complex molecule featuring:
- A spiro[indole-3,2'-[1,3,4]thiadiazole] core, which imposes conformational rigidity.
- Acetamide groups at positions 3' and 5', which enhance hydrogen-bonding capabilities .
This compound’s design leverages the spirocyclic framework to stabilize bioactive conformations, a strategy seen in pharmacologically active molecules targeting enzymes or receptors requiring precise spatial arrangements .
Properties
IUPAC Name |
N-[4-acetyl-1'-[(4-butoxy-3-methoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-5-6-13-34-21-12-11-18(14-22(21)33-4)15-28-20-10-8-7-9-19(20)25(23(28)32)29(17(3)31)27-24(35-25)26-16(2)30/h7-12,14H,5-6,13,15H2,1-4H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOOOHFMCSJKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro structure through a cyclization reaction. This can be achieved by reacting an appropriate indoline derivative with a thiadiazoline precursor under acidic or basic conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as acetyl, butoxy, and methoxy groups. These modifications are typically carried out using standard organic synthesis techniques such as Friedel-Crafts acylation, Williamson ether synthesis, and methylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its spiro structure could be useful in the development of new materials with unique optical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological processes or as a starting material for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which N-{3-acetyl-6-[(4-butoxy-3-methoxyphenyl)methyl]-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl}acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Formula | C₃₁H₃₂N₄O₅S | C₃₀H₃₀N₄O₅S | C₂₆H₂₈N₆O₃S |
| Average Mass (g/mol) | 580.68 | 558.65 | 504.60 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 7 | 7 | 6 |
Table 2: Substituent Effects on Bioactivity
Biological Activity
Chemical Structure and Properties
N-{3'-acetyl-1-[(4-butoxy-3-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide features a spiro[indole-thiadiazole] core structure, which is known for its diverse biological activities. The presence of substituents such as the acetyl group and methoxyphenyl moiety enhances its lipophilicity and potential interaction with biological targets.
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been reported to possess activity against various bacterial strains. Although specific data for this compound is limited, it can be hypothesized that its structural similarities may confer antimicrobial efficacy.
Anticancer Properties
The spiro[indole-thiadiazole] framework has been linked to anticancer activity in several studies. For example, compounds containing indole structures have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The potential of this compound as an anticancer agent warrants further investigation.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the biological mechanisms of action of new compounds. Similar compounds have been documented to inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of dihydrofolate reductase (DHFR) have shown promise in treating infections and cancer. The potential of this compound to act as an enzyme inhibitor should be explored experimentally.
Data Table: Biological Activity Overview
| Activity Type | Reference Findings | Potential Mechanism |
|---|---|---|
| Antimicrobial | Similar thiadiazoles exhibit activity against bacteria | Disruption of cell wall synthesis |
| Anticancer | Indoles show inhibition of cancer cell proliferation | Induction of apoptosis |
| Enzyme Inhibition | Compounds inhibit DHFR in various studies | Blocking folate metabolism |
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, several compounds demonstrated significant inhibition zones. While direct data on N-{3'-acetyl...} is not available, the structural similarity suggests potential efficacy against these pathogens.
Case Study 2: Anticancer Activity
Research on indole-based compounds has revealed their ability to induce apoptosis in breast cancer cells. A derivative with a similar spiro structure was shown to activate caspase pathways leading to programmed cell death. This highlights the need for focused studies on N-{3'-acetyl...} to assess its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
